Benzaldoxime

Description

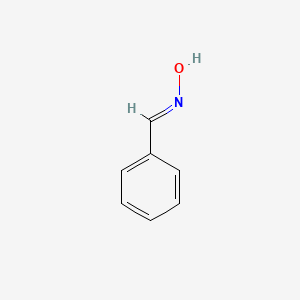

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-benzylidenehydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c9-8-6-7-4-2-1-3-5-7/h1-6,9H/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWKXBJHBHYJBI-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061313, DTXSID801031545 | |

| Record name | Benzaldehyde, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-Benzaldoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | Benzaldehyde oxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0041 [mmHg] | |

| Record name | Benzaldehyde oxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

622-31-1, 932-90-1 | |

| Record name | Benzaldoxime, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-Benzaldoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Syn-benzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZALDOXIME, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBP7JJ5HTH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Benzaldoxime

This guide provides a comprehensive overview of the synthesis and characterization of benzaldoxime (C₇H₇NO), a significant organic compound used in various chemical syntheses. The content herein is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data analysis, and visual representations of the core processes.

Synthesis of this compound

The most prevalent and established method for synthesizing this compound is the condensation reaction between benzaldehyde and hydroxylamine.[1] This reaction is typically performed in the presence of a base to neutralize the hydroxylamine hydrochloride salt, thereby liberating the free hydroxylamine to act as a nucleophile.[1]

Reaction Mechanism

The synthesis proceeds via a two-step mechanism:[1]

-

Nucleophilic Addition: The nitrogen atom of hydroxylamine performs a nucleophilic attack on the electrophilic carbonyl carbon of benzaldehyde. This results in the formation of a tetrahedral intermediate, often referred to as a carbinolamine.[1]

-

Dehydration: The carbinolamine intermediate then undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the oxime.

The reaction can produce a mixture of (E) and (Z) stereoisomers.[2][3]

Experimental Protocol: Conventional Synthesis

This protocol is adapted from established laboratory procedures.[4][5]

Materials:

-

Benzaldehyde (C₇H₆O)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)[6]

-

Water (H₂O)

-

Round-bottomed flask

-

Magnetic stirrer

-

Condenser (optional, for reflux)[5]

-

Separatory funnel

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottomed flask, dissolve 14 g of sodium hydroxide in 40 ml of water.[4] To this solution, add 21 g of benzaldehyde and mix thoroughly.[4]

-

In small portions, while shaking or stirring continuously, add 14 g of hydroxylamine hydrochloride to the mixture.[4] An exothermic reaction may be observed.

-

Continue stirring the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5][7]

-

Upon cooling, a crystalline mass of this compound may separate out.[4] If needed, add sufficient water to redissolve the product.[4]

-

To isolate the oxime, pass carbon dioxide gas through the solution until it is saturated. The this compound will separate out.[4]

-

Extract the product from the aqueous mixture using diethyl ether or ethyl acetate (3 x 15 mL).[4][5]

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.[4][5][6]

-

Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator).[6][7]

-

The crude product can be further purified by recrystallization from hot ethanol or by distillation under reduced pressure.[4][7]

Experimental Protocol: Microwave-Assisted Synthesis

A faster, alternative method utilizes microwave irradiation.[6]

Materials:

-

Benzaldehyde (0.10 g, 0.94 mmol)[6]

-

Hydroxylamine hydrochloride (0.08 g, 1.16 mmol)[6]

-

Anhydrous sodium carbonate (0.12 g, 1.17 mmol)[6]

-

Ethanol (3 ml)[6]

-

Microwave reactor[6]

Procedure:

-

Dissolve benzaldehyde, hydroxylamine hydrochloride, and anhydrous sodium carbonate in ethanol in a microwave reactor vessel.[6]

-

Heat the mixture in the microwave reactor at 90°C and 300W power for 5 minutes.[6]

-

After the reaction, remove the solvent under reduced pressure.[6]

-

Perform a liquid-liquid extraction using ethyl acetate (10 ml) and water (10 ml).[6]

-

Separate the organic phase and dry it with anhydrous sodium sulfate.[6]

-

Filter and evaporate the solvent to obtain the product.[6] This method can achieve a conversion rate of over 90%.[6]

Characterization of this compound

Following synthesis and purification, the identity and purity of this compound are confirmed through various analytical techniques.

Caption: Figure 1. General Workflow for this compound Synthesis and Characterization.

Physical Properties

-

Solubility: Slightly soluble in water, but soluble in organic solvents like ethanol and ether.[8][9]

-

Melting Point: The melting point differs significantly between the two isomers. The (Z)-isomer melts around 33-35°C, while the (E)-isomer has a much higher melting point of 133°C.[2] A mixture of isomers will have a broader melting range.[10]

Spectroscopic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for structural elucidation.[1][11]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound provides key information about its functional groups. Characteristic absorption bands are expected for the O-H stretch of the hydroxyl group, the C=N stretch of the oxime, and vibrations from the aromatic ring.[12]

-

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum is a powerful tool for confirming the structure.[1] It typically shows distinct signals for the aromatic protons, the methine proton (CH=N), and the hydroxyl proton (-OH).[1]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₇H₇NO), the molecular weight is 121.14 g/mol .[8][13] The mass spectrum will show a molecular ion peak (M+) corresponding to this mass.[14][15]

Caption: Figure 2. Synthesis Mechanism of this compound.

Data Summary

The following table summarizes the key quantitative data for the characterization of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₇NO | [2][8] |

| Molecular Weight | 121.14 g/mol | [8][13] |

| Melting Point | (Z)-isomer: 33 °C; (E)-isomer: 133 °C | [2] |

| Mixture: 34-36 °C | [10] | |

| Boiling Point | ~123 °C at 14 mmHg | [4] |

| ¹H NMR (Typical) | Aromatic (C₆H₅): Multiplet | [1] |

| Methine (CH=N): Singlet | [1] | |

| Hydroxyl (OH): Singlet (broad) | [1] | |

| IR Absorption (cm⁻¹) | O-H stretch: ~3300-3100 (broad) | [12] |

| C=N stretch: ~1640 | [12] | |

| Aromatic C-H stretch: ~3100-3000 | [12] | |

| Mass Spectrum (MS) | Molecular Ion (M+): m/z = 121 | [14][15] |

This guide provides the foundational knowledge and practical protocols for the synthesis and detailed characterization of this compound, serving as a valuable resource for chemical researchers and developers.

References

- 1. This compound | 932-90-1 | Benchchem [benchchem.com]

- 2. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 3. wikiwand.com [wikiwand.com]

- 4. prepchem.com [prepchem.com]

- 5. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 6. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Benzaldehyde oxime(932-90-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. chemwhat.com [chemwhat.com]

- 10. (E)-Benzaldehyde oxime 97 mixture of cis and trans, (Z)-Benzaldehyde oxime 6 622-31-1 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. Benzaldehyde, oxime [webbook.nist.gov]

- 13. Benzaldehyde Oxime | C7H7NO | CID 5324611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Benzaldehyde, oxime, (E)- [webbook.nist.gov]

- 15. Benzaldehyde, oxime [webbook.nist.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Benzaldoxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzaldoxime (C₇H₇NO), an aromatic oxime, is a versatile organic compound with significant applications in organic synthesis and as a precursor for various pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its structural isomers, spectral characteristics, and key chemical reactions. Detailed experimental protocols for its synthesis and major transformations are provided, alongside a thorough compilation of its physicochemical data. This document aims to serve as a critical resource for researchers and professionals engaged in drug development and synthetic chemistry.

Physical Properties of this compound

This compound is a white solid at room temperature and can exist as two geometric isomers, the (E)- and (Z)-isomers. The (Z)-isomer is generally the more stable and predominantly formed product in typical syntheses.[1][2] The physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇NO | [2] |

| Molecular Weight | 121.14 g/mol | [2] |

| Appearance | White solid | [2] |

| Melting Point | (Z)-isomer: 33 °C(E)-isomer: 133 °C | [2] |

| Boiling Point | 123 °C at 14 mmHg~200-222 °C at atmospheric pressure | [3][4] |

| Solubility | Slightly soluble in water. Soluble in ethanol, ether, and DMSO. | [5] |

| pKa | ~11.195 | [6] |

| Density | 1.11 g/cm³ | [7] |

| Refractive Index | 1.591 (at 20 °C) | [4] |

| Flash Point | 108 °C | [7] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound shows characteristic signals for the aromatic protons, the oxime proton, and the aldehydic proton. The chemical shifts can vary slightly depending on the solvent and the isomer. For the (Z)-isomer in CDCl₃, the approximate chemical shifts are:

| Proton | Chemical Shift (ppm) | Multiplicity | Reference(s) |

| Aromatic protons | 7.24 - 7.56 | Multiplet | [8] |

| CH=N | 8.17 | Singlet | [8] |

| N-OH | 8.93 | Singlet | [8] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of this compound. The approximate chemical shifts for the (Z)-isomer in CDCl₃ are:

| Carbon | Chemical Shift (ppm) | Reference(s) |

| C=N | 150.57 | [8] |

| Aromatic C1 | 131.82 | [8] |

| Aromatic C4 | 130.08 | [8] |

| Aromatic C2, C6 | 128.75 | [8] |

| Aromatic C3, C5 | 127.12 | [8] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for the O-H, C=N, and aromatic C-H bonds.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference(s) |

| O-H stretch (associated) | ~3250 | Broad | [9] |

| Aromatic C-H stretch | 3000 - 3100 | Medium | [10] |

| C=N stretch | ~1640 | Medium | [9] |

| N-O stretch | ~920 | Medium | [9] |

UV-Vis Spectroscopy

In ethanol, benzaldehyde, a related compound, shows a maximum absorption (λmax) at approximately 248 nm, which is attributed to a π → π* transition.[11] Benzaldehyde oxime is expected to have a similar UV-Vis profile due to the presence of the aromatic ring conjugated with the C=N double bond.

Chemical Properties and Reactions

This compound undergoes several important chemical transformations, making it a valuable intermediate in organic synthesis.

Synthesis of this compound

This compound is typically synthesized by the condensation reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base.[2]

Caption: Synthesis of this compound from Benzaldehyde.

Beckmann Rearrangement

One of the most significant reactions of this compound is the Beckmann rearrangement, where the oxime is converted to benzamide in the presence of an acid catalyst.[2][12]

Caption: Beckmann Rearrangement of this compound.

Dehydration to Benzonitrile

This compound can be dehydrated to form benzonitrile using various dehydrating agents.[2] This reaction is a useful method for the synthesis of nitriles from aldehydes.

Hydrolysis to Benzaldehyde

The formation of this compound is a reversible reaction. Under acidic or basic conditions, it can be hydrolyzed back to benzaldehyde and hydroxylamine.[2]

Reaction with N-Chlorosuccinimide (NCS)

This compound reacts with N-chlorosuccinimide to form benzohydroximoyl chloride, a useful synthetic intermediate.[2]

Experimental Protocols

Synthesis of this compound

Materials:

-

Benzaldehyde (21 g)

-

Hydroxylamine hydrochloride (14 g)

-

Sodium hydroxide (14 g)

-

Water (40 mL)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Carbon dioxide source

Procedure:

-

Dissolve 14 g of sodium hydroxide in 40 mL of water in a flask.

-

Add 21 g of benzaldehyde to the flask and mix.

-

Add 14 g of hydroxylamine hydrochloride in small portions while continuously shaking the mixture. An exothermic reaction will occur, and the benzaldehyde will gradually dissolve.

-

Cool the mixture, which will cause a crystalline mass to separate.

-

Add sufficient water to redissolve the solid.

-

Pass carbon dioxide through the solution until it is saturated. The this compound will precipitate.

-

Extract the this compound with diethyl ether.

-

Dry the ethereal solution over anhydrous sodium sulfate.

-

Remove the ether by rotary evaporation.

-

The crude product can be purified by distillation under reduced pressure (b.p. 123 °C/14 mm). The expected yield is approximately 50%.[3]

Beckmann Rearrangement of this compound to Benzamide

Materials:

-

This compound

-

A strong acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or phosphorus pentachloride)

-

Appropriate solvent (if necessary)

General Procedure (using a strong Brønsted acid):

-

To a solution or suspension of this compound in a suitable solvent (or neat), cautiously add the strong acid catalyst while cooling the reaction mixture in an ice bath.

-

Heat the reaction mixture to the required temperature (often >130 °C for forcing conditions) and monitor the reaction progress by a suitable technique (e.g., TLC, GC).[13]

-

After the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid benzamide by filtration.

-

Wash the product with cold water to remove any residual acid.

-

The crude benzamide can be purified by recrystallization from a suitable solvent (e.g., water or ethanol).

Note: The reaction conditions, including the choice of acid and temperature, can significantly affect the yield and purity of the product. It is crucial that the migrating group is anti-periplanar to the leaving group on the nitrogen for a stereospecific rearrangement.[12]

Dehydration of this compound to Benzonitrile

Materials:

-

This compound

-

Dehydrating agent (e.g., acetic anhydride, thionyl chloride, or a solid acid catalyst)

-

Appropriate solvent

General Procedure (using acetic anhydride):

-

Dissolve this compound in an excess of acetic anhydride.

-

Heat the mixture under reflux for a specified period. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture and pour it into cold water to hydrolyze the excess acetic anhydride.

-

Extract the benzonitrile with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove acetic acid, followed by brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent by rotary evaporation.

-

The crude benzonitrile can be purified by distillation.

Applications

This compound and its derivatives have a wide range of applications in various fields:

-

Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including amides (via Beckmann rearrangement) and nitriles.[2]

-

Pharmaceuticals and Agrochemicals: The oxime functionality is present in several biologically active molecules. This compound is a precursor for the synthesis of certain pharmaceuticals and pesticides.

-

Analytical Chemistry: It can be used as a reagent for the detection and quantification of aldehydes.

Safety Information

This compound is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a fundamentally important organic compound with well-defined physical and chemical properties. Its rich reactivity, particularly the Beckmann rearrangement, makes it an invaluable tool for synthetic chemists. This guide provides essential data and detailed protocols to facilitate its use in research and development, particularly within the pharmaceutical and chemical industries. A thorough understanding of its properties and reactions is crucial for its effective and safe application in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. ias.ac.in [ias.ac.in]

- 5. spectrabase.com [spectrabase.com]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. SYN-BENZALDEHYDE OXIME(622-32-2) 1H NMR [m.chemicalbook.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Benzaldoxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure and bonding of benzaldoxime. It delves into the isomeric forms of the molecule, presenting detailed quantitative data on bond lengths and angles. Furthermore, this document outlines established experimental protocols for the synthesis and characterization of this compound, employing various spectroscopic techniques. The information is curated to support advanced research and development activities in chemistry and pharmacology.

Molecular Structure and Isomerism

This compound, with the chemical formula C₇H₇NO, is an organic compound featuring an oxime functional group attached to a benzene ring.[1] The presence of the C=N double bond results in geometric isomerism, leading to two distinct stereoisomers: the (E)-isomer and the (Z)-isomer. These isomers are also historically referred to as syn and anti, respectively, depending on the spatial relationship between the hydroxyl group and the benzene ring.

The IUPAC name for the (E)-isomer is (NE)-N-benzylidenehydroxylamine, while the (Z)-isomer is named (NZ)-N-benzylidenehydroxylamine.[2][3] The two isomers exhibit different physical properties, such as melting points, which underscores the significance of their distinct molecular geometries.

Below is a visualization of the general molecular structure of this compound.

Caption: General chemical structure of this compound.

Bonding and Molecular Geometry

Table 1: Selected Bond Lengths and Angles for a this compound Analog

| Parameter | Bond | Length (Å) | Parameter | Angle (°) |

| Bond Lengths | C-C (ring avg.) | 1.39 | C-C-C (ring avg.) | 120.0 |

| C-C | 1.47 | C-C=N | 121.0 | |

| C=N | 1.28 | C=N-O | 111.0 | |

| N-O | 1.41 |

Data is derived from the crystal structure of 4-bromo-benzaldoxime and serves as an illustrative example.

Quantitative Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound. The following tables summarize key data from various spectroscopic techniques for both (E) and (Z) isomers.

Table 2: ¹H NMR Spectral Data (CDCl₃, 300 MHz)

| Isomer | Proton | Chemical Shift (δ, ppm) |

| (Z)-Benzaldoxime | OH | 8.93 |

| CH=N | 8.17 | |

| Aromatic-H | 7.56 | |

| Aromatic-H | 7.48 - 7.24 |

Table 3: ¹³C NMR Spectral Data (CDCl₃, 75 MHz)

| Isomer | Carbon | Chemical Shift (δ, ppm) |

| (Z)-Benzaldoxime | C=N | 150.57 |

| Aromatic-C | 131.82 | |

| Aromatic-C | 130.08 | |

| Aromatic-C | 128.75 | |

| Aromatic-C | 127.12 |

Table 4: Infrared (IR) Spectroscopy Data (Liquid Film)

| Wavenumber (cm⁻¹) | Assignment |

| 3304 | O-H stretch |

| 3063 | Aromatic C-H stretch |

| 1640 | C=N stretch |

| 1498, 1449 | Aromatic C=C stretch |

| 953 | N-O stretch |

| 756, 692 | C-H out-of-plane bend |

Table 5: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 121 | 100 | [M]⁺ (Molecular Ion) |

| 120 | 80 | [M-H]⁺ |

| 103 | 50 | [M-H₂O]⁺ |

| 93 | 40 | [C₆H₅O]⁺ |

| 77 | 65 | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound from benzaldehyde and hydroxylamine hydrochloride.

Materials:

-

Benzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a flask, dissolve sodium hydroxide in water.

-

Add benzaldehyde to the NaOH solution and stir.

-

Slowly add hydroxylamine hydrochloride in portions while shaking the mixture. An exothermic reaction will occur.

-

Cool the mixture to allow the this compound to crystallize.

-

Add sufficient water to redissolve the product, then saturate the solution with carbon dioxide to precipitate the oxime.

-

Extract the product with diethyl ether.

-

Dry the ethereal solution over anhydrous sodium sulfate.

-

Remove the ether by rotary evaporation to yield the crude product.

-

The product can be further purified by distillation under reduced pressure or recrystallization.

Below is a diagram illustrating the experimental workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher spectrometer.

-

Samples are typically dissolved in deuterated chloroform (CDCl₃).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

Samples can be analyzed as a liquid film between salt plates (e.g., NaCl or KBr) or as a KBr pellet for solid samples.

Mass Spectrometry (MS):

-

Mass spectra are acquired using an electron ionization (EI) mass spectrometer.

-

The fragmentation pattern provides valuable information for structural confirmation.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, and experimental protocols related to this compound. The quantitative data presented in tabular format, along with the illustrative diagrams, offer a robust resource for researchers, scientists, and professionals in the field of drug development. A thorough understanding of the structural and spectroscopic properties of this compound is crucial for its application in organic synthesis and medicinal chemistry.

References

The Dawn of a Versatile Moiety: An In-depth Technical Guide to the Early Studies and Discovery of Benzaldoxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the annals of organic chemistry, the discovery of the oxime functional group (>C=N-OH) represents a significant milestone, paving the way for a deeper understanding of stereochemistry and enabling the development of a vast array of synthetic methodologies.[1] This technical guide delves into the seminal early studies that led to the discovery and characterization of a key member of this class, benzaldoxime. We will explore the foundational experimental protocols, present the key quantitative data from these pioneering works, and illustrate the logical progression of scientific thought that established this compound as a cornerstone of modern chemical science.

The Genesis of Oximes: A New Class of Compounds

The journey to this compound begins with the broader discovery of oximes. In 1882, the German chemist Viktor Meyer, alongside his student Alois Janny, was investigating the reactions of aldehydes and ketones with hydroxylamine.[1] Their work, published in "Berichte der deutschen chemischen Gesellschaft," described the formation of crystalline products from this condensation reaction.[1] They aptly named these new compounds "oximes," a portmanteau of "oxygen" and "imine," reflecting their structure.[1][2] This discovery was pivotal, as it provided a straightforward method to convert liquid carbonyl compounds into solid derivatives with distinct melting points, which greatly aided in their identification and purification.[1]

The First Synthesis of this compound

Following the general discovery of oximes, the synthesis of this compound was a logical extension of Meyer and Janny's work. The most traditional and widely employed method for synthesizing this compound involves the condensation reaction between benzaldehyde and hydroxylamine.[3] While the precise first documented synthesis of this compound is not explicitly detailed in the readily available literature, it is intrinsically linked to these initial explorations of oxime chemistry in the late 19th century.

Foundational Experimental Protocol: Synthesis of this compound

The early methods for synthesizing this compound were conceptually similar to modern preparations, relying on the reaction of benzaldehyde with hydroxylamine, often generated in situ from its hydrochloride salt with a base. A representative historical protocol is described below.

Objective: To synthesize this compound from benzaldehyde and hydroxylamine hydrochloride.

Reagents:

-

Benzaldehyde

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Water

-

Ether

-

Anhydrous sodium sulfate

-

Carbon dioxide

Procedure:

-

A solution of 14 g of sodium hydroxide in 40 ml of water is prepared in a flask.

-

21 g of benzaldehyde is added to the sodium hydroxide solution and mixed.

-

14 g of hydroxylamine hydrochloride is added to the mixture in small portions with continuous shaking. The reaction is exothermic, and the benzaldehyde gradually dissolves.

-

Upon cooling, a crystalline mass of the sodium salt of this compound separates.

-

Sufficient water is added to redissolve the crystalline mass.

-

Carbon dioxide is passed through the solution until saturation, leading to the precipitation of the this compound.

-

The precipitated this compound is extracted with ether.

-

The ethereal solution is dried over anhydrous sodium sulfate.

-

The ether is removed by distillation, and the remaining this compound is purified by distillation under reduced pressure.[4]

Quantitative Data from Early Synthesis:

| Parameter | Value | Reference |

| Yield | 50% | [4] |

| Melting Point | 35 °C | [4] |

| Boiling Point | 123 °C at 14 mmHg | [4] |

Early Characterization and the Beckmann Rearrangement

The discovery of oximes soon led to the observation of a peculiar isomerism that could not be explained by existing theories.[1] This laid the groundwork for the Hantzsch-Werner theory of geometric isomerism around the carbon-nitrogen double bond.[1] In the case of this compound, two geometric isomers exist: the syn (or Z) isomer and the anti (or E) isomer.

A pivotal moment in the study of oximes, and by extension this compound, was the discovery of the Beckmann rearrangement by Ernst Otto Beckmann in 1886.[5][6] This acid-catalyzed rearrangement of an oxime to an amide became a fundamental reaction in organic synthesis.[5] The archetypal example is the conversion of cyclohexanone oxime to caprolactam, the precursor to Nylon 6.[5] For this compound, this rearrangement leads to the formation of benzamide.[7]

Experimental Workflow: The Beckmann Rearrangement of this compound

Caption: The reaction pathway of the Beckmann rearrangement of this compound to benzamide.

Summary of Physicochemical Data for this compound Isomers

| Property | (Z)-Benzaldoxime (syn) | (E)-Benzaldoxime (anti) | Reference |

| Melting Point | 33 °C | 133 °C | [7] |

| CAS Number | 622-32-2 | 622-31-1 | [7] |

Logical Progression of Early this compound Research

The initial research into this compound and other oximes followed a logical and systematic progression that laid the foundation for our modern understanding of these compounds.

Caption: The logical flow of the early discovery and study of this compound.

Conclusion

The early studies of this compound, from its synthesis as an extension of the discovery of oximes to its central role in the development of the Beckmann rearrangement, highlight a period of significant advancement in organic chemistry. The pioneering work of chemists like Viktor Meyer, Alois Janny, and Ernst Otto Beckmann not only introduced a new class of compounds but also provided the tools and concepts to understand their structure and reactivity. The foundational knowledge gained from these early investigations continues to be relevant in contemporary research, with this compound and its derivatives finding applications in areas ranging from organic synthesis to medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Oxime - Wikipedia [en.wikipedia.org]

- 3. This compound | 932-90-1 | Benchchem [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 6. Heterogeneous Route for the One-Pot Synthesis of N-Arylamides from Aldoximes and Aryl Halides Using the CuO/Carbon Material - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Solubility of Benzaldoxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of benzaldoxime in a range of common laboratory solvents. The information is intended to assist researchers and professionals in drug development and chemical synthesis in selecting appropriate solvent systems, designing experimental protocols, and understanding the physicochemical properties of this compound.

Core Concepts in Solubility

This compound (C₆H₅CH=NOH) is an organic compound that exists as two geometric isomers: (E)-benzaldoxime and (Z)-benzaldoxime. The solubility of this compound is influenced by its molecular structure, particularly the presence of a polar oxime functional group (-NOH) and a nonpolar benzene ring. This dual nature allows for varying degrees of solubility in a wide array of solvents, governed by the principle of "like dissolves like." The ability of the oxime group to form hydrogen bonds is a key factor in its solubility in polar protic solvents.[1] It is important to note that different isomers can exhibit different physical properties, including solubility. Most commercially available this compound is predominantly the more stable (E)-isomer or a mixture of isomers.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for this compound in various solvents. Data for specific isomers are noted where available.

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Name | Chemical Formula | Solubility | Temperature (°C) | Isomer |

| Polar Protic Solvents | |||||

| Alcohols | Methanol | CH₃OH | 10 g / 100 mL | Not Specified | Not Specified |

| Ethanol | C₂H₅OH | 15.5 g / 100 g | Not Specified | β-form (Z-isomer) | |

| Ethanol | C₂H₅OH | 71.5 g / 100 g | 70 | β-form (Z-isomer) | |

| Polar Aprotic Solvents | |||||

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble[2] | Not Specified | Not Specified |

| Non-Polar Solvents | |||||

| Aromatic Hydrocarbons | Benzene | C₆H₆ | Very Soluble | Not Specified | β-form (Z-isomer) |

| Ethers | |||||

| Diethyl Ether | (C₂H₅)₂O | Very Soluble | Not Specified | β-form (Z-isomer) |

Table 2: Solubility of this compound in Water

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Isomer |

| Water | H₂O | Slightly Soluble[3][4] | Ambient | Not Specified |

| Water | H₂O | Soluble | 100 | β-form (Z-isomer) |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for many applications. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Shake-Flask Method for Quantitative Solubility Measurement

This protocol outlines the steps for determining the solubility of this compound in a chosen solvent.

1. Materials and Equipment:

-

This compound (solid)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer

2. Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.

-

Solvent Addition: Add a known volume of the selected solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the constant temperature to let the excess solid settle. For finer suspensions, centrifuge the vial to pellet the undissolved solid.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. To ensure no solid particles are transferred, pass the aliquot through a syringe filter into a clean container.

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine its concentration.

-

-

Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor. Express the result in units such as g/100 mL or mg/mL.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of this compound solubility using the shake-flask method.

Caption: Workflow for solubility determination via the shake-flask method.

References

Spectroscopic Data of Benzaldoxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for benzaldoxime, a compound of interest in various chemical and pharmaceutical research fields. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Below are the ¹H and ¹³C NMR data for syn-benzaldoxime in deuterated chloroform (CDCl₃).

¹H NMR Data

The ¹H NMR spectrum of syn-benzaldoxime reveals distinct signals for the aromatic protons, the aldehydic proton, and the oxime proton.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.93 | Singlet | 1H | N-OH |

| 8.17 | Singlet | 1H | CH =N |

| 7.56 | Multiplet | 2H | ortho-Ar-H |

| 7.48-7.24 | Multiplet | 3H | meta-, para-Ar-H |

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 150.57 | C =N |

| 131.82 | ipso-Ar-C |

| 130.08 | para-Ar-C |

| 128.75 | ortho-Ar-C |

| 127.12 | meta-Ar-C |

Experimental Protocol for NMR Spectroscopy

Instrumentation: A 300 MHz or higher NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

If required, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum using a standard pulse program.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse program.

-

A larger number of scans is typically required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (E)-benzaldoxime was recorded as a liquid film.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3304 | Strong, Broad | O-H stretch (oxime)[1] |

| 3063 | Medium | C-H stretch (aromatic)[1] |

| 1640 | Medium | C=N stretch (oxime) |

| 1498 | Medium | C=C stretch (aromatic ring)[1] |

| 1449 | Medium | C=C stretch (aromatic ring)[1] |

| 1302 | Medium | In-plane O-H bend |

| 1210 | Medium | C-N stretch |

| 953 | Strong | N-O stretch[1] |

| 870 | Medium | C-H out-of-plane bend (aromatic) |

| 756 | Strong | C-H out-of-plane bend (aromatic)[1] |

| 692 | Strong | C-H out-of-plane bend (aromatic)[1] |

Experimental Protocol for IR Spectroscopy (Liquid Film)

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place a small drop of liquid this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid trapping air bubbles.

-

Mount the salt plates in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the sample holder with the this compound film in the beam path.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is typically recorded in a solution.

| λmax (nm) | Solvent | Molar Absorptivity (ε) | Transition |

| ~250 | Ethanol | Not explicitly available | π → π* |

Note: The λmax is an approximation based on the publicly available spectrum from the NIST Chemistry WebBook.

Experimental Protocol for UV-Vis Spectroscopy

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as ethanol.

-

From the stock solution, prepare a series of dilutions to a concentration range suitable for UV-Vis analysis (typically in the µg/mL range). The absorbance should ideally be within the linear range of the instrument (generally 0.1 to 1.0).

Data Acquisition:

-

Use a quartz cuvette with a 1 cm path length.

-

Fill the reference cuvette with the pure solvent (e.g., ethanol) and the sample cuvette with the this compound solution.

-

Record the baseline with the solvent-filled cuvette in the beam path.

-

Measure the absorbance of the sample solution over a wavelength range of approximately 200-400 nm.

-

Identify the wavelength of maximum absorbance (λmax).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of this compound.

References

An In-depth Technical Guide to Benzaldoxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzaldoxime, a versatile organic compound with significant applications in chemical synthesis and drug discovery. This document details its chemical identity, physicochemical properties, synthesis protocols, key chemical reactions, and its emerging role in pharmaceutical research.

Chemical Identity and Properties

This compound is an organic compound with the chemical formula C₇H₇NO. It is the oxime derivative of benzaldehyde and exists as a mixture of (E) and (Z) stereoisomers.

IUPAC Name: (NE)-N-benzylidenehydroxylamine[1]

CAS Number: 932-90-1 (for the mixture of isomers)[2][3]

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO | [2] |

| Molecular Weight | 121.14 g/mol | [2] |

| Appearance | White solid | [2] |

| Melting Point | 33-36 °C | |

| Boiling Point | 104 °C at 6 mmHg | |

| Vapor Pressure | 0.204 mmHg at 25°C | |

| Solubility in Methanol | 1 g/10 mL | |

| Water Solubility | Slightly soluble | [2] |

| Refractive Index (n20/D) | 1.591 |

Experimental Protocols: Synthesis of this compound

This section provides two detailed methodologies for the synthesis of this compound in a laboratory setting.

Synthesis from Benzaldehyde and Hydroxylamine Hydrochloride

This classical method involves the condensation of benzaldehyde with hydroxylamine hydrochloride in the presence of a base.[4]

Materials:

-

Benzaldehyde (21 g)

-

Hydroxylamine hydrochloride (14 g)

-

Sodium hydroxide (14 g)

-

Water (40 mL)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Carbon dioxide source

Procedure:

-

Dissolve 14 g of sodium hydroxide in 40 mL of water in a flask.

-

Add 21 g of benzaldehyde to the sodium hydroxide solution and mix.

-

Add 14 g of hydroxylamine hydrochloride in small portions while continuously shaking the mixture. An exothermic reaction will occur, and the benzaldehyde will gradually dissolve.

-

Cool the flask, which will cause a crystalline mass to separate out.

-

Add a sufficient amount of water to redissolve the crystalline mass.

-

Pass carbon dioxide through the solution until it is saturated. The this compound will separate out.

-

Extract the this compound with diethyl ether.

-

Dry the ethereal solution over anhydrous sodium sulfate.

-

Remove the ether by evaporation.

-

Distill the residue under reduced pressure to obtain pure this compound. The expected yield is approximately 50%.[4]

One-Pot Synthesis from Benzyl Alcohol

This method describes a more recent, one-pot synthesis of this compound from benzyl alcohol using a manganese-based catalyst.[5]

Materials:

-

Benzyl alcohol (10.0 mmol)

-

Fe₃O₄@SiO₂@(Im)[Cl]Mn(III) complex nanocomposite catalyst (40 mg, 0.5 mol % Mn)

-

37% Hydrogen peroxide (1.5 mL)

-

Hydroxylamine hydrochloride (10.0 mmol)

-

Ethanol

-

Deionized water

Procedure:

-

In a 10 mL round-bottom flask, add benzyl alcohol (10.0 mmol) and the catalyst (40 mg).

-

Add 1.5 mL of 37% hydrogen peroxide to the mixture.

-

Stir the reaction mixture at room temperature in an air atmosphere for 10 minutes.

-

Add hydroxylamine hydrochloride (10.0 mmol) to the mixture.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, add 10 mL of hot ethanol to the mixture.

-

Separate the catalyst from the solution using an external magnet.

-

Isolate the product by removing the solvent under reduced pressure.

-

Wash the product with deionized water (3 x 5 mL).

-

Purify the product by recrystallization from hot ethanol.

Key Chemical Reactions and Pathways

This compound is a valuable intermediate in organic synthesis due to its reactivity. The Beckmann rearrangement is one of its most notable reactions.

The Beckmann Rearrangement

The Beckmann rearrangement is an acid-catalyzed conversion of an oxime to an amide.[6][7][8][9] In the case of this compound, it rearranges to form benzamide. This reaction is pivotal in synthetic organic chemistry.

The mechanism of the Beckmann rearrangement involves several key steps, starting with the protonation of the hydroxyl group of the oxime, followed by a concerted migration of the group anti to the leaving group, and subsequent hydrolysis to yield the amide.[6][8]

Role in Drug Discovery and Development

The oxime functional group in this compound and its derivatives allows for interactions with biological targets, making them promising candidates for drug development.[10] Research has shown that this compound derivatives possess a range of biological activities.

Notably, certain this compound derivatives have been investigated as:

-

Antimicrobial agents: Some derivatives have shown fungistatic potential.

-

Enzyme inhibitors: Trihydroxythis compound derivatives have been identified as redox cycling inhibitors of ThDP-dependent DXP synthase, an enzyme involved in bacterial metabolism.

-

Anticancer agents: The benzimidazole scaffold, which can be synthesized from this compound derivatives, is found in numerous compounds with anticancer properties.[11][12]

The versatility of the this compound structure provides a valuable platform for the synthesis of compound libraries for screening and the development of novel therapeutic agents.

Mandatory Visualizations

Synthesis Workflow of this compound

Beckmann Rearrangement of this compound to Benzamide

References

- 1. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 2. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 3. prepchem.com [prepchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress | MDPI [mdpi.com]

- 10. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Properties of Benzaldoxime: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzaldoxime (C₆H₅CH=NOH) is an organic compound with significant applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its thermodynamic properties is crucial for process optimization, safety assessments, and predicting its behavior in different environments. This technical guide provides a comprehensive overview of the known thermodynamic properties of this compound, details general experimental protocols for their determination, and visualizes key chemical transformations involving this compound.

Core Thermodynamic Properties

The thermodynamic properties of a compound govern its stability, reactivity, and phase behavior. For this compound, a combination of experimental and computationally derived data is available.

Data Presentation

Table 1: Enthalpy and Energy Data for this compound

| Property | Value | Units | Source/Method |

| Enthalpy of Formation (gas, ΔfH°gas) | -21.29 | kJ/mol | Joback Calculated Property[2][3] |

| Enthalpy of Vaporization (ΔvapH°) | 53.44 | kJ/mol | Joback Calculated Property[2][3] |

| Enthalpy of Vaporization | 46.12 | kJ/mol | Guidechem[4] |

| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -3797.00 | kJ/mol | NIST[5] |

| Solid Phase Enthalpy of Formation (ΔfH°solid) | 25.00 | kJ/mol | NIST[5] |

Table 2: Physical and Phase Transition Properties of this compound

| Property | Value | Units | Source/Method |

| Molecular Weight | 121.14 | g/mol | PubChem[6] |

| Melting Point (Tfus) | 302.85 | K | Cheméo[2] |

| Melting Point | 34-36 | °C | Sigma-Aldrich[7] |

| Melting Point ((Z)-isomer) | 33 | °C | Wikipedia[7] |

| Melting Point ((E)-isomer) | 133 | °C | Wikipedia[7] |

| Normal Boiling Point (Tboil) | 555.10 | K | Joback Calculated Property[2] |

| Boiling Point | 104 °C at 6 mmHg | °C / mmHg | Sigma-Aldrich[7] |

| Vapor Pressure | 0.0041 | mmHg | PubChem[6] |

| Vapor Pressure | 0.204 | mmHg at 25°C | Guidechem[4] |

| Critical Temperature (Tc) | 773.37 | K | Joback Calculated Property[2] |

| Critical Pressure (Pc) | 4046.64 | kPa | Joback Calculated Property[2] |

Table 3: Other Physicochemical Properties of this compound

| Property | Value | Units | Source/Method |

| LogP (Octanol/Water Partition Coefficient) | 1.495 | Crippen Calculated Property[2] | |

| Water Solubility (log10WS) | -0.78 | mol/L | Crippen Calculated Property[2] |

| McGowan's Characteristic Volume (McVol) | 97.280 | ml/mol | McGowan Calculated Property[2] |

Experimental Protocols

The determination of thermodynamic properties relies on a suite of well-established experimental techniques. While specific protocols for this compound are not extensively detailed in publicly available literature, this section outlines the general methodologies employed for such measurements.

Calorimetry

Calorimetry is the primary technique for measuring heat changes associated with chemical reactions and physical transitions, providing data on enthalpy of formation, combustion, and heat capacity.[8][9]

-

Bomb Calorimetry (for Enthalpy of Combustion): A precisely weighed sample of this compound would be placed in a high-pressure vessel (the "bomb"), which is then filled with pure oxygen.[9] The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The sample is ignited, and the resulting temperature change of the water is meticulously measured. The heat of combustion is calculated from this temperature change, the mass of the sample, and the heat capacity of the calorimeter.[9]

-

Differential Scanning Calorimetry (DSC): DSC is used to determine melting point, enthalpy of fusion, and heat capacity. A small, weighed sample of this compound and an inert reference are heated at a constant rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured as a function of temperature. This allows for the identification and quantification of thermal transitions like melting.[10][11]

-

Reaction Calorimetry (for Enthalpy of Formation): The enthalpy of formation of this compound could be determined indirectly by measuring the enthalpy of a reaction involving this compound, such as its synthesis from benzaldehyde and hydroxylamine.[12] Heat flow calorimetry (HFC) or power compensation calorimetry are common techniques where the heat evolved or absorbed during the reaction is measured by monitoring the temperature difference between the reactor and a surrounding jacket or by the electrical power needed to maintain isothermal conditions.[12]

Vapor Pressure Measurement

Determining the vapor pressure of a substance as a function of temperature is crucial for calculating its enthalpy of vaporization.

-

Knudsen Effusion Method: This gravimetric technique is suitable for materials with low vapor pressure. A sample of this compound is placed in a "Knudsen cell," a container with a small orifice, inside a vacuum chamber. The cell is heated to a specific temperature, and the rate of mass loss due to the effusion of vapor through the orifice is measured by a highly sensitive microbalance. The vapor pressure can then be calculated from this rate of mass loss.[13]

-

Static Apparatus: In this method, a degassed sample of this compound is placed in a temperature-controlled, evacuated vessel.[14][15] The system is allowed to reach equilibrium, and the pressure of the vapor is measured directly using a pressure transducer. Measurements are taken at various temperatures to establish the vapor pressure curve.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[16][17] For this compound, TGA can be used to study its thermal stability and decomposition profile. A small sample is placed on a sensitive balance within a furnace. The temperature is ramped according to a set program, and the mass is continuously recorded. Any mass loss corresponds to events like sublimation, evaporation, or decomposition.[18]

Determination of Entropy and Gibbs Free Energy

Direct experimental measurement of entropy (S) and Gibbs free energy (G) is complex. These values are typically derived from other experimentally determined thermodynamic quantities.

-

Entropy (S): The absolute entropy of a substance can be determined by measuring its heat capacity (Cp) from near absolute zero to the desired temperature and accounting for the entropies of any phase transitions (e.g., melting, boiling).[19][20] The entropy change for a reaction can also be determined from the temperature dependence of the equilibrium constant (van't Hoff plot).[20][21]

-

Gibbs Free Energy (G): The Gibbs free energy of formation (ΔfG°) can be calculated from the enthalpy of formation (ΔfH°) and the standard entropy (S°) using the Gibbs-Helmholtz equation: ΔG° = ΔH° - TΔS°.[22][23] For a reaction, the change in Gibbs free energy (ΔG) under non-standard conditions can be determined by measuring the equilibrium constant (K) of the reaction: ΔG = -RTlnK.[24][25]

Visualizations: Chemical Pathways

While no biological signaling pathways involving this compound were identified, its synthesis and a key chemical transformation, the Beckmann rearrangement, can be visualized to illustrate the logical flow of these processes.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Mechanism of the Beckmann rearrangement of this compound.

Conclusion

This guide has consolidated the available thermodynamic data for this compound, providing a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. While a complete experimental dataset for all thermodynamic properties remains to be established, the combination of reported experimental values and computational estimates offers a solid foundation for understanding the physicochemical behavior of this important compound. The outlined experimental protocols provide a general framework for obtaining more precise and comprehensive thermodynamic data in future research. The visualized chemical pathways for its synthesis and rearrangement further clarify key transformations of this compound.

References

- 1. This compound | 932-90-1 [chemicalbook.com]

- 2. Benzaldehyde oxime - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. chemeo.com [chemeo.com]

- 4. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzaldehyde Oxime | C7H7NO | CID 5324611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. syrris.com [syrris.com]

- 13. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 14. Apparatus to measure the vapor pressure of slowly decomposing compounds from 1 Pa to 105 Pa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 16. etamu.edu [etamu.edu]

- 17. mt.com [mt.com]

- 18. epfl.ch [epfl.ch]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. echemi.com [echemi.com]

- 22. m.youtube.com [m.youtube.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. researchgate.net [researchgate.net]

- 25. Comparing Alchemical Free Energy Estimates to Experimental Values Based on the Ben-Naim Formula: How Much Agreement Can We Expect? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Benzaldoxime in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzaldoxime as a Ligand

This compound (C₆H₅CH=NOH) is a versatile organic compound that serves as an excellent ligand in coordination chemistry.[1][2] Its ability to form stable complexes with a variety of transition metal ions has drawn significant interest. The coordination typically occurs through the nitrogen atom of the oxime group and, in some cases, the oxygen atom, allowing it to act as a monodentate or bidentate ligand. The resulting metal complexes exhibit a range of interesting properties and have potential applications in catalysis, materials science, and medicinal chemistry, including drug development.[2] The formation of metal complexes can enhance the biological activity of the this compound ligand.

Synthesis of Metal Complexes with this compound

The synthesis of metal complexes with this compound generally involves the reaction of a metal salt with the this compound ligand in a suitable solvent. The reaction conditions, such as temperature and stoichiometry, can be varied to obtain the desired product.

Experimental Protocol: Synthesis of a Polymeric Copper(II)-Benzaldoxime Complex

This protocol is adapted from the synthesis of a polymeric copper(II) complex with a substituted this compound (2-hydroxy-5-methylbenzaldehyde oxime) and can be used as a general guideline.[1][3]

Materials:

-

Benzaldehyde

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Copper(II) perchlorate hexahydrate (Caution: Perchlorate salts are potentially explosive and should be handled with care in small quantities)[1][3]

-

Methanol

-

Stirring apparatus

-

Reflux condenser

-

Filtration apparatus

Procedure:

-

Synthesis of the this compound Ligand: A methanolic solution of hydroxylamine hydrochloride is neutralized with a stoichiometric amount of sodium hydroxide. To this solution, an equimolar amount of benzaldehyde is added dropwise with constant stirring. The reaction mixture is then refluxed for a period, after which the solvent is removed under reduced pressure to yield the this compound ligand.

-

Synthesis of the Copper(II) Complex: The synthesized this compound ligand is dissolved in methanol. To this solution, a methanolic solution of copper(II) perchlorate hexahydrate is added dropwise with stirring. The resulting mixture is refluxed for several hours, during which a precipitate of the copper(II)-benzaldoxime complex will form.

-

Isolation and Purification: The reaction mixture is cooled to room temperature, and the precipitated complex is collected by vacuum filtration. The solid is washed with cold methanol to remove any unreacted starting materials and then dried in a desiccator over anhydrous calcium chloride.

Workflow for the Synthesis of a Copper(II)-Benzaldoxime Complex:

References

Application Notes and Protocols: Benzaldoxime as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzaldoxime, a versatile and readily available organic compound, serves as a crucial precursor in a multitude of organic syntheses. Its rich chemistry, primarily centered around the oxime functional group, allows for its transformation into a diverse array of valuable molecules, including nitriles, amides, and various heterocyclic systems. This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing this compound, aiming to facilitate its use in research, drug discovery, and process development. The unique reactivity of this compound makes it an important building block in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.[1][2]

Key Synthetic Applications

This compound is a pivotal starting material for several fundamental organic reactions:

-

Dehydration to Benzonitrile: A straightforward and high-yielding reaction, the dehydration of this compound provides a convenient route to benzonitrile, a widely used solvent and synthetic intermediate.[3][4]

-

Beckmann Rearrangement to Benzamide: This classic rearrangement reaction transforms this compound into benzamide, a primary amide of significant industrial and synthetic importance.[3][4][5] The reaction can be catalyzed by various reagents, including acids and metal salts.[3][6]

-

Synthesis of N-Arylamides: In the presence of a suitable catalyst, this compound can undergo coupling reactions with aryl halides to furnish N-arylamides, a common motif in pharmacologically active compounds.

-

1,3-Dipolar Cycloaddition Reactions: this compound can be readily converted in situ to benzonitrile oxide, a reactive 1,3-dipole. This species undergoes [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to afford five-membered heterocyclic compounds like isoxazolines and isoxazoles.[7][8][9][10] These heterocycles are prevalent in medicinal chemistry.[3][8][11]

-

Synthesis of Heterocyclic Compounds: Beyond isoxazolines, this compound serves as a precursor for other important nitrogen-containing heterocycles, such as Δ2-isoxazoline and 1,2,4-oxadiazole derivatives, which have shown potential as inhibitors of enzymes like DNA methyltransferase 1.[2]

The versatility of this compound is further highlighted by its application in the synthesis of novel molecular scaffolds for drug discovery and development, making it a valuable tool for medicinal chemists.[1]

Data Presentation

The following tables summarize quantitative data for the key synthetic transformations of this compound.

Table 1: Dehydration of this compound to Benzonitrile

| Dehydrating Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Diphosphorus pentoxide (P₂O₅) | - | 60-100 | 3-6 | High | [12] |

| BOP reagent / DBU | CH₂Cl₂ | Room Temp. | 0.5-2 | 95 | [13] |

| Bt-OTs / DBU | CH₂Cl₂ | Room Temp. | 0.5-2 | 92 | [13] |

| [HSO₃-b-Py]·HSO₄ (Ionic Liquid) | Paraxylene | 120 | 2 | >96 | |

| Fe₃O₄-CTAB NPs | DMF | 80-90 | 1 | 97 | [14] |

| Zn(CH₃COO)₂ | Toluene | 100 | 24 | 79 | [14] |

Table 2: Beckmann Rearrangement of this compound to Benzamide

| Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Nickel salts | - | - | - | - | [3] |

| BODIPY (photocatalyzed) | - | - | - | - | [3] |

| Strong Brønsted or Lewis Acids | - | >130 | - | - | [2] |

| Cu/SBA-15 | Solvent-free | - | - | High | [6] |

Table 3: Synthesis of N-Arylamides from this compound and Aryl Halides

| Aryl Halide | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene | K₂CO₃ | CuO/PCM | Toluene | Reflux | 16 | 85 | [15][16] |

| 4-Iodotoluene | K₂CO₃ | CuO/PCM | Toluene | Reflux | 16 | 82 | [15][16] |

| 4-Nitroiodobenzene | K₂CO₃ | CuO/PCM | Toluene | Reflux | 16 | 72 | [15][16] |

| 4-Bromoacetophenone | K₂CO₃ | CuO/PCM | Toluene | Reflux | 16 | 78 | [15][16] |

Table 4: 1,3-Dipolar Cycloaddition of this compound-Derived Nitrile Oxide

| Dipolarophile | Nitrile Oxide Generation | Solvent | Temperature (°C) | Yield (%) | Reference |

| Styrene | [Hydroxy(tosyloxy)iodo]benzene | CH₂Cl₂ | Room Temp. | 85 | [17] |

| Acrylonitrile | [Hydroxy(tosyloxy)iodo]benzene | CH₂Cl₂ | Room Temp. | 82 | [17] |

| N-Phenylmaleimide | [Hydroxy(tosyloxy)iodo]benzene | CH₂Cl₂ | Room Temp. | 90 | [17] |

| tert-Butyl acrylate | NaCl (electrochemical) | MeOH | Room Temp. | 31 | [11][18] |

Experimental Protocols

Protocol 1: Dehydration of this compound to Benzonitrile using BOP Reagent

Materials:

-

This compound

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure: [13]

-

In an oven-dried, two-necked round-bottomed flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in anhydrous CH₂Cl₂ (5.0 mL).

-

Add BOP reagent (2.0 mmol) to the solution and stir the mixture at room temperature for 5 minutes.

-

Add DBU (2.3 mmol) dropwise to the stirring mixture over 2 minutes. The reaction mixture should become a clear, homogeneous solution.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until complete consumption of the starting material.